3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one
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Description
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 709527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with its target, the urease enzyme, by inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme’s activity, thereby preventing the conversion of urea to ammonia and carbon dioxide .
Biochemical Pathways
The inhibition of the urease enzyme affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This enzyme is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .
Result of Action
The inhibition of the urease enzyme by this compound results in the disruption of the urea cycle . This disruption prevents the conversion of urea to ammonia, thereby inhibiting the survival of certain bacteria, such as Helicobacter pylori . The compound’s inhibitory activity against the urease enzyme has been proven to be high, with an IC50 of 2.85 µM .
Biochemical Analysis
Biochemical Properties
3-(5-Amino-[1,3,4]thiadiazol-2-yl)-chromen-2-one plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as urease, where it acts as an inhibitor by binding to the active site and preventing the enzyme’s catalytic activity . Additionally, this compound exhibits interactions with various proteins, including those involved in cell signaling pathways and metabolic processes. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex and modulate the protein’s function .
Cellular Effects
The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated the ability to inhibit the proliferation of cancer cells by disrupting DNA replication and inducing apoptosis . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, the compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, this compound may undergo degradation, leading to a gradual decrease in its efficacy . Long-term exposure to the compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, this compound interacts with enzymes involved in the tricarboxylic acid cycle, affecting the levels of intermediates and overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross cellular membranes efficiently due to its lipophilic nature, allowing it to accumulate in various cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution and localization within specific tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize predominantly in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments, enhancing its efficacy and specificity .
Properties
IUPAC Name |
3-(5-amino-1,3,4-thiadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c12-11-14-13-9(17-11)7-5-6-3-1-2-4-8(6)16-10(7)15/h1-5H,(H2,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIZHKBAWQQCFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.